

In-Depth Technical Guide: 2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9)

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Compound of Interest

Compound Name: 2-Dimethylamino-6-fluorobenzonitrile

Cat. No.: B1301773

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dimethylamino-6-fluorobenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its unique substitution pattern, featuring a dimethylamino group and a fluorine atom ortho to a nitrile functionality, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of the available technical data for this compound, focusing on its physicochemical properties, synthesis, and applications in drug discovery.

Core Properties

A summary of the key identifying and physical properties of **2-Dimethylamino-6-fluorobenzonitrile** is presented below.

Property	Value	Reference
CAS Number	96994-73-9	[1] [2]
Molecular Formula	C ₉ H ₉ FN ₂	[3]
Molecular Weight	164.18 g/mol	[3]
IUPAC Name	2-(dimethylamino)-6-fluorobenzonitrile	[3]
Canonical SMILES	CN(C)C1=CC=CC(F)=C1C#N	[4]
InChI Key	WWNKVUULRIWDJZ-UHFFFAOYSA-N	[4]
Physical Form	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

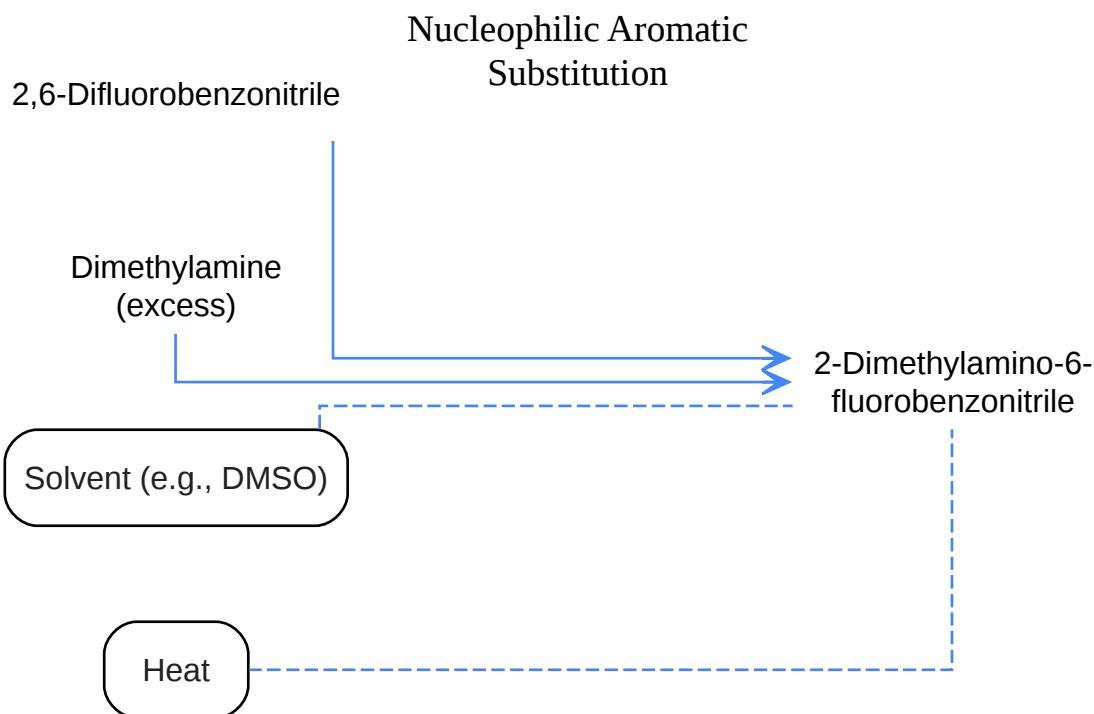
Synthesis and Experimental Protocols

While a detailed, peer-reviewed synthesis protocol for **2-Dimethylamino-6-fluorobenzonitrile** is not readily available in the public domain, a synthetic route can be inferred from related preparations of fluorinated benzonitriles. The most common approach involves the nucleophilic aromatic substitution of a di-halogenated benzonitrile precursor.

A plausible synthetic pathway is the reaction of 2,6-difluorobenzonitrile with dimethylamine. In this reaction, one of the fluorine atoms is displaced by the dimethylamino group.

Hypothetical Experimental Protocol:

Reaction Scheme:



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Figure 1: Hypothetical synthesis of **2-Dimethylamino-6-fluorobenzonitrile**.

Procedure:

- To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of dimethylamine (e.g., 2-3 eq, either as a solution in a solvent like THF or as a gas).
- The reaction mixture is then heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is then purified by column chromatography on silica gel to afford pure **2-Dimethylamino-6-fluorobenzonitrile**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-Dimethylamino-6-fluorobenzonitrile** is limited. However, some crude proton NMR data has been reported in the context of a synthesis.

¹H NMR (Nuclear Magnetic Resonance):

A publication's supplementary information provides the following ¹H NMR data for the crude product:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (q, 1H), 6.58 (d, 1H), 6.52 (t, 1H), 3.10 (s, 6H).

This spectrum is consistent with the structure of **2-Dimethylamino-6-fluorobenzonitrile**, showing signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet in the aliphatic region for the six protons of the two methyl groups of the dimethylamino substituent.

Expected Spectroscopic Characteristics:

- ¹³C NMR: Approximately 9 distinct signals would be expected. The nitrile carbon would appear downfield (~115-120 ppm), while the carbons of the dimethylamino group would be the most upfield. The aromatic carbons would show splitting due to coupling with the fluorine atom.
- IR (Infrared) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A C-F stretch would likely appear in the 1350-1000 cm⁻¹ region.
- MS (Mass Spectrometry): The molecular ion peak [M]⁺ would be observed at m/z = 164.07.

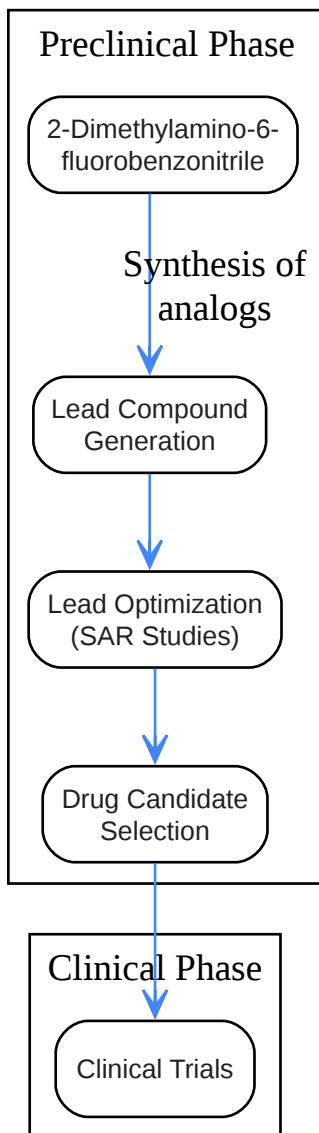
Applications in Drug Development

2-Dimethylamino-6-fluorobenzonitrile is a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic

stability, binding affinity, and bioavailability of drug candidates. The dimethylamino and nitrile groups provide handles for further chemical transformations.

While specific examples of marketed drugs synthesized directly from this compound are not readily found, its structural motifs are present in various therapeutic agents, particularly those targeting the central nervous system. For instance, fluorinated aromatic compounds are common in selective serotonin reuptake inhibitors (SSRIs) and other psychiatric medications.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.



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Figure 2: General drug discovery workflow utilizing a chemical building block.

Safety and Handling

Based on available Safety Data Sheets (SDS), **2-Dimethylamino-6-fluorobenzonitrile** should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Specific hazard classifications may vary by supplier, but it is generally considered to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.

GHS Hazard Statements (Typical):

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements (Typical):

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Wear protective gloves/eye protection/face protection.
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- IF ON SKIN: Wash with plenty of soap and water.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2-Dimethylamino-6-fluorobenzonitrile is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and detailed synthetic protocols are not widely published, its structural features suggest it is a valuable tool for introducing the fluorinated dimethylaminobenzonitrile scaffold into larger molecules. Further research and publication of its properties and reactivity would be beneficial to the scientific community.

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